N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3S/c1-28-14-3-2-12(20)8-13(14)23-15(26)9-25-10-22-17-16(11-4-6-21-7-5-11)24-29-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUFWGJKTPWGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and pyridine derivatives. Key steps may involve:
Formation of the isothiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy group to form corresponding phenolic derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium methoxide or similar nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The target compound shares the isothiazolo-pyrimidine core with its N-(4-methylbenzyl)-analog , distinguishing it from thiazolo-, triazolo-, and pyrido-thieno-pyrimidine derivatives .
Acetamide Side Chain Variations
Key Observations :
- The 5-chloro-2-methoxyphenyl group in the target compound introduces a balance of electron-withdrawing (-Cl) and electron-donating (-OCH3) effects, which may optimize binding to hydrophobic pockets in biological targets .
Pharmacological and Physicochemical Properties
Pharmacological Relevance
Physicochemical Properties
Key Observations :
- The target compound’s estimated LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- The ethyl carboxylate in the thiazolo-pyrimidine improves solubility compared to purely aromatic substituents.
Structural Conformation and Crystal Packing
- Ethyl Thiazolo-pyrimidine : X-ray studies reveal a puckered pyrimidine ring (flattened boat conformation) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. These features may influence molecular rigidity and protein interactions.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro and methoxy substituent on a phenyl ring.
- A pyridinyl moiety linked to an isothiazolo[4,5-d]pyrimidine core.
- An acetamide functional group.
The molecular formula is , with a molecular weight of approximately 396.87 g/mol .
This compound exhibits its biological activity primarily through inhibition of specific enzymes involved in inflammatory and autoimmune processes.
Key Mechanisms:
- Myeloperoxidase (MPO) Inhibition : The compound has been shown to inhibit MPO, an enzyme implicated in various inflammatory diseases. Inhibition occurs through a time-dependent, irreversible mechanism that is consistent with mechanism-based inactivation .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects by targeting folate receptors and disrupting cellular proliferation pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Preclinical Evaluation : A study evaluated the pharmacokinetics and safety of the compound in cynomolgus monkeys, demonstrating robust inhibition of plasma MPO activity after oral administration .
- Antitumor Studies : Research on similar pyrimidine derivatives indicated their potential as antitumor agents, suggesting that modifications to the structure can enhance efficacy against cancer cells .
- In Vitro Assessments : Various assays have confirmed the compound's ability to inhibit key enzymes involved in inflammation and cancer progression, providing a basis for further clinical investigations.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) to attach the pyridinyl and chlorophenyl groups to the isothiazolopyrimidine core. Key steps include:
- Core Formation : Cyclization of thiazole and pyrimidine precursors under reflux with catalysts like triethylamine .
- Functionalization : Coupling reactions require controlled temperatures (60–100°C), inert atmospheres, and solvents such as DMF or THF. Reaction progress is monitored via TLC or HPLC .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by NMR and mass spectrometry .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Advanced analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, distinguishing aromatic (δ 7.2–8.5 ppm) and acetamide (δ 2.1–2.5 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 487.08 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystalline forms .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
- Enzyme Inhibition Assays : Measure IC values against kinases or proteases using fluorogenic substrates .
- Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) assess potency (typical range: 1–50 µM) .
- Receptor Binding Studies : Radioligand displacement assays quantify affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Repetition : Validate activity across multiple cell lines and independent labs .
- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may skew results .
- Target Deconvolution : CRISPR-Cas9 knockout libraries or proteome-wide affinity pulldowns confirm on-target effects .
Q. What computational methods are used to predict and validate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-II, EGFR), prioritizing poses with lowest ∆G values .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories .
- QSAR Modeling : Relates structural features (e.g., pyridinyl electronegativity) to activity trends using Random Forest or SVM algorithms .
Q. How does this compound compare structurally and functionally to similar isothiazolopyrimidine derivatives?
- Methodological Answer : Comparative analysis involves:
- Structural Overlay : Superimpose X-ray structures with analogs (e.g., thiomorpholine-substituted variants) to identify conserved pharmacophores .
- SAR Studies : Modifying the pyridinyl or methoxyphenyl groups and testing activity reveals critical substituents. For example, replacing pyridin-4-yl with pyridin-3-yl reduces kinase inhibition by 10-fold .
- Cross-Target Profiling : Screen against related targets (e.g., PI3K vs. mTOR) to assess selectivity .
Q. What strategies optimize bioavailability and pharmacokinetic properties during preclinical development?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulations to improve aqueous solubility (<10 µg/mL in PBS) .
- Metabolic Stability : Incubate with liver microsomes to identify CYP450 liabilities; introduce fluorine or methyl groups to block oxidation sites .
- In Vivo PK Studies : Monitor plasma half-life (t) and AUC in rodent models after oral/intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
